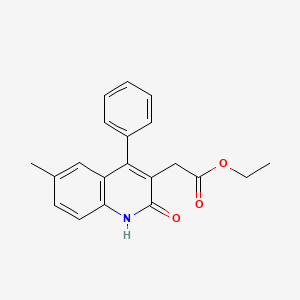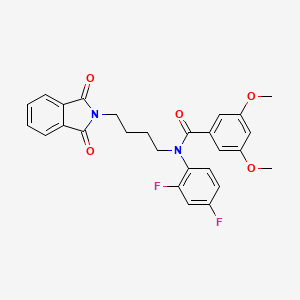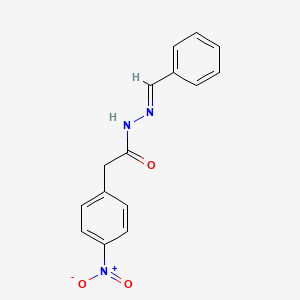![molecular formula C19H15N3O3 B2854040 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide CAS No. 2034351-71-6](/img/structure/B2854040.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and a furo[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be synthesized using methods such as the Bohlmann-Rahtz Pyridine Synthesis or the Hantzsch Dihydropyridine Synthesis . The quinoline ring could be synthesized using the Skraup-Doebner-Von Miller quinoline synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and quinoline rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could participate in reactions like hydrolysis, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar functional groups, the size and shape of the molecule, and the distribution of charge could affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Metal Coordination
The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides demonstrates the capability of these compounds to form coordinate bonds with metal ions like Mn(II) and Fe(II). These complexes are potential agents for targeted delivery of nitric oxide (NO) to biological sites such as tumors, with NO release triggered by irradiation with long-wavelength light, indicating a possible application in therapeutic contexts (Yang et al., 2017).
Antibacterial Potency
Research on 1-substituted 7-[3-[(ethylamino)methyl]-1- pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline- carboxylic acids has established correlations between the inhibition of DNA gyrase and antibacterial potency, contributing to the field of antimicrobial drug discovery. The quantitative structure-activity relationship (QSAR) derived from this study offers insights into the structural requirements for antibacterial activity, which could guide the development of new antibacterial agents (Domagala et al., 1988).
ATM Kinase Inhibition
A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds show promise as tools for probing ATM inhibition in vivo, which is relevant for understanding and potentially treating diseases associated with ATM dysfunction, such as certain cancers and neurological disorders (Degorce et al., 2016).
Synthesis and Diuretic Properties
The discovery of polymorphic modifications of certain quinoline carboxamides with strong diuretic properties suggests applications in the treatment of hypertension. The study of these compounds' crystal structures and their interaction energies provides a foundation for developing new hypertension remedies (Shishkina et al., 2018).
Synthesis of Heterocycles
Research into the synthesis of novel heterocycles attached to the pyridinecarboxamide moiety indicates a broad range of potential biological activities. These compounds have been evaluated for their antibacterial properties, demonstrating the chemical diversity and applicability of quinoline derivatives in developing new antimicrobial agents (Nabila et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(15-3-4-16-14(12-15)2-1-7-20-16)21-8-10-22-9-5-13-6-11-25-17(13)19(22)24/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSJRKWHBJTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)
![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)




![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)


![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2853972.png)

![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
